AMG 900

説明

AMG-900 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

a pan-aurora kinase inhibitor; structure in first source

特性

IUPAC Name |

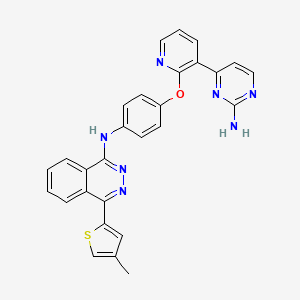

N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N7OS/c1-17-15-24(37-16-17)25-20-5-2-3-6-21(20)26(35-34-25)32-18-8-10-19(11-9-18)36-27-22(7-4-13-30-27)23-12-14-31-28(29)33-23/h2-16H,1H3,(H,32,35)(H2,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUGFMLRJOCGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241526 | |

| Record name | AMG-900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945595-80-2 | |

| Record name | N-[4-[[3-(2-Amino-4-pyrimidinyl)-2-pyridinyl]oxy]phenyl]-4-(4-methyl-2-thienyl)-1-phthalazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945595-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMG-900 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945595802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-900 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-900 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2G075611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AMG 900: A Pan-Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 900 is a potent and selective, orally bioavailable, small-molecule pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity against a variety of human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular targets, the downstream signaling pathways it modulates, and the ultimate cellular consequences of its activity. This document summarizes key quantitative data, provides detailed experimental methodologies for seminal studies, and includes visualizations of critical pathways and workflows to offer a comprehensive resource for oncology researchers.

Introduction to Aurora Kinases and Their Role in Cancer

The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1]

-

Aurora A is crucial for centrosome maturation and separation, as well as the formation and stability of the mitotic spindle.[1]

-

Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC).[1]

-

Aurora C function is primarily associated with meiosis, though its role in cancer is also being explored.

Overexpression and amplification of Aurora kinases are frequently observed in a wide range of human malignancies and are often associated with aneuploidy, cellular proliferation, and poor prognosis, making them attractive targets for cancer therapy.[1][2]

Molecular Profile of this compound

This compound is an ATP-competitive inhibitor of all three Aurora kinase isoforms.[3] Its potent inhibitory activity is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Aurora A | 5 |

| Aurora B | 4 |

| Aurora C | 1 |

Data compiled from multiple sources.[4][5]

Mechanism of Action at the Molecular and Cellular Level

The primary mechanism of action of this compound is the inhibition of Aurora kinase activity, which disrupts the normal progression of mitosis. The predominant cellular phenotype observed following this compound treatment is consistent with the inhibition of Aurora B.[6][7]

Inhibition of Downstream Signaling

The most well-characterized downstream effect of this compound is the inhibition of the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a direct substrate of Aurora B.[6][7] This inhibition serves as a robust pharmacodynamic biomarker of this compound activity both in vitro and in vivo.[6] Additionally, this compound inhibits the autophosphorylation of Aurora A and Aurora B.[7]

Cellular Consequences

Inhibition of Aurora kinases by this compound leads to a cascade of cellular events, ultimately resulting in tumor cell death.

-

Aborted Mitosis and Endoreduplication: Unlike microtubule-targeting agents that cause a prolonged mitotic arrest, this compound treatment leads to a premature exit from mitosis without proper chromosome segregation.[1] This results in the formation of polyploid cells, a hallmark of Aurora B inhibition.[6][8]

-

Apoptosis: The resulting genomic instability and cellular stress from aborted mitosis trigger programmed cell death (apoptosis).[1][6]

-

Activity in Taxane-Resistant Models: Notably, this compound has demonstrated potent activity in tumor models that are resistant to taxanes, a class of microtubule-stabilizing agents.[7][9] This suggests a distinct mechanism of action and a potential therapeutic option for patients who have developed resistance to taxane-based chemotherapies.

Signaling Pathway of this compound Action

Caption: this compound inhibits Aurora kinases, leading to aborted mitosis and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blot Analysis for Phospho-Histone H3

This protocol is used to determine the effect of this compound on the phosphorylation of Histone H3.

-

Cell Lysis:

-

Culture tumor cells to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, #9701) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against total Histone H3 or a housekeeping protein like GAPDH as a loading control.

-

Experimental Workflow for Western Blotting

Caption: Step-by-step workflow for detecting p-Histone H3 by Western Blot.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment:

-

Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.

-

-

Data Analysis:

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID).

-

-

Tumor Implantation:

-

Subcutaneously implant human tumor cells (e.g., HCT116, MDA-MB-231) into the flank of the mice.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally at various doses and schedules (e.g., once daily, twice daily). The vehicle control is typically a solution of 2% HPMC and 1% Tween-80 in an acidic buffer.[6]

-

-

Tumor Measurement:

-

Measure tumor volume with calipers two to three times per week.

-

-

Endpoint:

-

The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, tumors can be excised for analysis of biomarkers such as phospho-Histone H3 by immunohistochemistry or western blot.

-

Logical Flow of Preclinical Evaluation

Caption: Logical progression from in vitro to in vivo studies for this compound.

Clinical Development

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors and acute myeloid leukemia.[2] These studies have established the safety profile, pharmacokinetics, and recommended Phase II dose. The most common treatment-related adverse events include neutropenia, anemia, and thrombocytopenia, which are consistent with the on-target effects of inhibiting Aurora kinases in proliferating hematopoietic cells.[2]

Conclusion

This compound is a potent pan-Aurora kinase inhibitor with a well-defined mechanism of action. By targeting Aurora kinases, this compound disrupts mitotic progression, leading to endoreduplication and apoptosis in cancer cells. Its efficacy in taxane-resistant models highlights its potential as a valuable therapeutic agent in the oncology setting. The robust pharmacodynamic biomarker, phospho-Histone H3, allows for the effective monitoring of its biological activity in both preclinical and clinical studies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. Dual targeting of aurora kinases with this compound exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Combining the pan-aurora kinase inhibitor this compound with histone deacetylase inhibitors enhances antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

AMG 900: A Technical Guide to a Pan-Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity against a variety of tumor types.[1][2][3] The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression in various cancers is linked to high proliferation rates and poor prognosis, making them attractive therapeutic targets.[1][2][4] this compound acts as an ATP-competitive inhibitor of all three Aurora kinases, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, efficacy in various models, and detailed experimental protocols.

Introduction to Aurora Kinases and this compound

The Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, essential for chromosome condensation, segregation, and cytokinesis.[2] Aurora C's function is primarily in meiosis.[4] Dysregulation of Aurora kinase activity can lead to aneuploidy and tumorigenesis.

This compound is a phthalazinamine derivative that potently inhibits Aurora kinases A, B, and C at low nanomolar concentrations.[5][7] Its mechanism of action is distinct from microtubule-targeting agents like taxanes. Instead of causing a prolonged mitotic arrest by activating the spindle assembly checkpoint (SAC), this compound's inhibition of Aurora B leads to SAC silencing, resulting in aborted cell division and subsequent cell death.[1][8] A significant advantage of this compound is its activity in tumor cell lines and xenograft models that are resistant to taxanes and other Aurora kinase inhibitors, including those expressing P-glycoprotein (P-gp) or BCRP drug efflux pumps.[1][6]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of ATP binding to Aurora kinases A, B, and C. This inhibition disrupts the downstream signaling cascades that are critical for proper mitotic progression. The inhibition of Aurora B is particularly significant and leads to a failure of cytokinesis, resulting in polyploid cells that often undergo apoptosis.[1] A key pharmacodynamic biomarker of this compound activity is the inhibition of phosphorylation of histone H3 on serine 10 (p-Histone H3), a direct substrate of Aurora B.[1][3][9]

Caption: this compound inhibits Aurora kinases, leading to failed cytokinesis and apoptosis.

Quantitative Data Summary

In Vitro Potency

This compound demonstrates potent inhibition of Aurora kinases and cancer cell proliferation at low nanomolar concentrations.

| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Notes |

| Enzymatic Activity | |||

| Aurora A | Kinase Assay | 5 | [5][6][7] |

| Aurora B | Kinase Assay | 4 | [5][6][7] |

| Aurora C | Kinase Assay | 1 | [5][6][7] |

| Cellular Activity | |||

| 26 Tumor Cell Lines (range) | Cell Proliferation | 0.7 - 5.3 | [1][3] |

| HCT-15, MES-SA-Dx5, 769P, SNU449 | Cell Proliferation | Not specified, but sensitive | Paclitaxel-resistant cell lines.[7] |

| HCT116 (AZD1152-resistant) | Cell Proliferation | Active | Harbors an Aurora-B mutation (W221L).[1][3] |

| p-Histone H3 Inhibition (various lines) | Cellular Assay | 2 - 3 | [7] |

| 44 Breast Cancer Cell Lines | Cell Proliferation | Low nanomolar | [10][11] |

In Vivo Efficacy in Xenograft Models

Oral administration of this compound resulted in significant tumor growth inhibition (TGI) in various human tumor xenograft models, including those resistant to standard chemotherapy.

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | P-value |

| HCT116 | 3 mg/kg b.i.d., daily for 3 weeks | 74 | < 0.0001[1] |

| MES-SA-Dx5 (MDR) | 15 mg/kg b.i.d., 2 days/week for 3 weeks | 84 | < 0.0001[1][7] |

| NCI-H460-PTX (MDR) | 15 mg/kg b.i.d., 2 days/week for 3 weeks | 66 | < 0.0001[1][7] |

| 9 Xenograft Models (range) | 15 mg/kg b.i.d., 2 days/week or 3 mg/kg b.i.d., daily | 50 - 97 | < 0.005 to < 0.0005[1][4][7] |

Phase 1 Clinical Trial Data (Advanced Solid Tumors)

A first-in-human Phase 1 study (NCT00858377) evaluated the safety and efficacy of this compound in patients with advanced solid tumors.[2][12]

| Parameter | Value |

| Dosing | |

| Maximum Tolerated Dose (MTD) | 25 mg/day (4 days on/10 days off) |

| MTD with G-CSF support | 40 mg/day (4 days on/10 days off) |

| Safety (Grade ≥ 3 Treatment-Related Adverse Events) | |

| Neutropenia | 37% |

| Anemia | 23% |

| Leukopenia | 14% |

| Thrombocytopenia | 12% |

| Efficacy (Ovarian Cancer Cohort) | |

| Partial Response (RECIST 1.1) | 10.3% (3/29 patients) |

| Median Duration of Response | 24.1 weeks |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora kinases.

Methodology: A standardized homogenous time-resolved fluorescence (HTRF) assay is utilized.[5]

-

Reagents: Recombinant GST- or His-tagged Aurora-A, -B, and -C proteins, peptide substrate, ATP, and this compound.

-

Procedure:

-

Enzyme, peptide substrate, and varying concentrations of this compound are pre-incubated in an assay plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and HTRF detection reagents are added.

-

The plate is read on an HTRF-compatible reader.

-

-

Data Analysis: The fluorescence signal is converted to percent inhibition relative to controls, and IC50 values are calculated using a four-parameter logistic fit.

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the proliferation of cancer cell lines.

Methodology: A fluorescence-based cell count imaging assay is performed.[1]

-

Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for 24 hours.[1]

-

Washout: The drug-containing medium is removed, and cells are washed twice with complete media.[1]

-

Incubation: Cells are cultured for an additional 48 hours in drug-free media.[1]

-

Staining and Imaging: Cells are fixed, permeabilized, and stained with a nuclear stain (e.g., DAPI). The plates are then imaged using an automated fluorescence microscope.

-

Data Analysis: Cell numbers are quantified based on nuclear count. EC50 values are determined by plotting cell count versus drug concentration and fitting the data to a dose-response curve.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase 1, first-in-human study of this compound, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of this compound, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. This compound, pan-Aurora kinase inhibitor, preferentially inhibits the proliferation of breast cancer cell lines with dysfunctional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase 1, first-in-human study of this compound, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AMG 900: A Pan-Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent and orally bioavailable small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Overexpression of Aurora kinases is a common feature in a wide variety of human cancers and is often associated with poor prognosis.[2] As a pan-Aurora kinase inhibitor, this compound targets Aurora A, B, and C, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the chemical name N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine, is a phthalazine derivative.[3]

| Property | Value |

| Chemical Formula | C28H21N7OS |

| Molecular Weight | 503.58 g/mol [4] |

| CAS Number | 945595-80-2 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[5] The primary mechanism of action involves the inhibition of the catalytic activity of these kinases, which are essential for multiple stages of mitosis.

-

Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of a functional bipolar spindle.

-

Aurora B is a key component of the chromosomal passenger complex (CPC) and is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC).

-

Aurora C has functions that overlap with Aurora B and is primarily expressed in meiotic cells, but also found in some cancer types.

Inhibition of Aurora kinases by this compound disrupts these critical mitotic processes. Specifically, inhibition of Aurora B leads to the failure of the spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation. This results in endoreduplication and the formation of polyploid cells, which ultimately undergo apoptosis. A key pharmacodynamic biomarker of Aurora B inhibition is the suppression of phosphorylation of its substrate, histone H3 at serine 10 (p-Histone H3).[6]

Below is a diagram illustrating the Aurora kinase signaling pathway and the point of inhibition by this compound.

Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of all three Aurora kinase isoforms.

| Target | IC50 (nM) |

| Aurora A | 5[5][7] |

| Aurora B | 4[5][7] |

| Aurora C | 1[5][7] |

This compound demonstrates high selectivity for Aurora kinases over other tested kinases. It is reported to be >10-fold more selective for Aurora kinases than for p38α, Tyk2, JNK2, Met, and Tie2.[5]

In Vitro Cellular Activity

This compound effectively inhibits the proliferation of a broad range of cancer cell lines with EC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | EC50 (nM) |

| HCT116 | Colon Carcinoma | 0.7 - 5.3[7] |

| HeLa | Cervical Cancer | ~2-3[5] |

| A panel of 26 tumor cell lines | Various | 0.7 - 5.3[4] |

| Taxane-Resistant Cell Lines | Various | Active in low nM range[7] |

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several preclinical species.

| Species | Clearance (mL/h/kg) | Volume of Distribution (Vdss, mL/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |

| Mouse | - | - | - | 31[8] |

| Rat | Low-to-moderate | Small | 0.6 - 2.4[5] | 31 - 107[5][7] |

| Dog | Low-to-moderate | Small | 0.6 - 2.4[5] | 31 - 107[5][7] |

| Monkey | - | - | - | 107[8] |

Note: this compound is highly bound to plasma proteins (>99%) across species. Food intake has been shown to affect the rate (rats) or extent (dogs) of oral absorption.[8]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to determine the in vitro potency of this compound against Aurora kinases.

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay measures the phosphorylation of a biotinylated peptide substrate by the Aurora kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the binding of both the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer.

-

Dilute the Aurora kinase enzyme, biotinylated peptide substrate, and ATP to their final concentrations in the assay buffer.

-

-

Kinase Reaction:

-

Add the Aurora kinase enzyme to the wells of a low-volume 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the biotinylated peptide substrate and ATP mixture.

-

Incubate for the desired reaction time (e.g., 60-120 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the IC50 values.

-

Caption: HTRF Kinase Assay Workflow.

MTS Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Principle: The MTS assay is based on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by viable, metabolically active cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture and is quantified by measuring the absorbance at 490 nm.

Detailed Protocol:

-

Cell Plating:

-

Harvest and count the desired cancer cell line.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTS Addition and Incubation:

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Normalize the data to the vehicle-treated control wells and plot the results to determine the EC50 value.

-

Western Blotting for Phosphorylated Histone H3

This technique is used to measure the inhibition of Aurora B kinase activity in cells treated with this compound by detecting the levels of phosphorylated histone H3 (Ser10).

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein of interest using antibodies.

Detailed Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (Ser10).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly to remove unbound secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total histone H3 or another loading control protein (e.g., GAPDH).

-

Conclusion

This compound is a potent and selective pan-Aurora kinase inhibitor with demonstrated preclinical activity in a wide range of cancer models, including those resistant to other chemotherapeutic agents. Its well-characterized mechanism of action, oral bioavailability, and robust pharmacodynamic effects make it a promising candidate for further clinical investigation in the treatment of various malignancies. This technical guide provides a foundational understanding of the key chemical, biological, and pharmacological properties of this compound to support ongoing research and development efforts in the field of oncology.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. HTRF Human Total Aurora A Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

- 5. broadpharm.com [broadpharm.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.novusbio.com [resources.novusbio.com]

AMG 900: A Technical Guide to Solubility for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of AMG 900, a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor. Understanding the solubility of this compound in both organic solvents, such as dimethyl sulfoxide (DMSO), and various aqueous solutions is critical for the design and execution of reliable in vitro and in vivo experiments. This guide summarizes key solubility data, provides detailed experimental protocols, and visualizes the compound's mechanism of action and typical experimental workflows.

Solubility of this compound

This compound exhibits high solubility in DMSO, the most common solvent for preparing stock solutions of small molecule inhibitors. Conversely, its solubility in aqueous media is limited, a critical consideration for cell-based assays and in vivo formulations.

Solubility in Organic Solvents

The solubility of this compound in DMSO has been reported by multiple suppliers, with some variation. It is consistently shown to be highly soluble, though care should be taken to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[1][2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 198.57 | Use fresh, non-hygroscopic DMSO.[1] |

| DMSO | ≥ 50 | ≥ 99.29 | Saturation unknown.[2][3] |

| DMSO | 55.0 | 109.22 | |

| DMSO | 5.04 | 10 | Requires gentle warming.[4][5] |

| DMF | 15.0 | 29.79 |

Table 1: Quantitative Solubility Data for this compound in Organic Solvents.

Solubility in Aqueous Solutions

This compound is generally described as insoluble in water.[1] For experimental purposes, it is typically diluted from a concentrated DMSO stock into an aqueous buffer or cell culture medium. The final concentration of DMSO in assays should be kept low (commonly ≤ 0.1%) to avoid solvent-induced artifacts.[6] The marginal aqueous solubility often necessitates the use of suspensions or specific formulations for in vivo studies.[7][8]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | Insoluble | Insoluble | [1] |

| Ethanol | Insoluble | Insoluble | [1] |

| PBS (pH 7.4) | < 0.008 | < 0.016 | Data for precursor compounds, suggesting low solubility for this compound.[7] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 | 0.50 | Data for a mixed-solvent system.[9] |

| 2% HPMC, 1% Tween-80 (pH 2.2) | Not specified | Not specified | A suspension formulation used for in vivo oral administration.[8] |

Table 2: Quantitative Solubility Data for this compound in Aqueous and Formulation Solutions.

Experimental Protocols

Accurate preparation of this compound solutions is fundamental to achieving reproducible experimental results. The following protocols provide a standardized approach for preparing stock solutions and determining aqueous solubility.

Protocol for Preparing a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (M.Wt: 503.58 g/mol )[4]

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh a specific amount of this compound powder. For example, weigh 1 mg of this compound.

-

Solvent Addition: To prepare a 10 mM stock, calculate the required volume of DMSO.

-

Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

-

Volume (µL) = (1 mg / (503.58 g/mol * 0.010 mol/L)) * 1,000,000 = 198.58 µL

-

Add 198.58 µL of anhydrous DMSO to the vial containing 1 mg of this compound.

-

-

Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 10 minutes) can aid dissolution.[4][10]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (up to 1 year) or -80°C (up to 2 years).[2]

Protocol for Kinetic Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for estimating the kinetic solubility of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).

Materials:

-

10 mM this compound in DMSO (from Protocol 2.1)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Shaker or rotator capable of agitation at a controlled temperature

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for concentration analysis

Procedure:

-

Preparation of Standards: Prepare a calibration curve by making serial dilutions of the 10 mM DMSO stock in a 50:50 mixture of acetonitrile and water.

-

Sample Preparation: Add a small volume of the 10 mM DMSO stock solution to a tube containing the aqueous buffer (e.g., 2 µL of stock into 98 µL of PBS for a final DMSO concentration of 2%). The final theoretical concentration should be well above the expected solubility limit.

-

Equilibration: Seal the tubes and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 2 to 24 hours) to allow the solution to reach equilibrium.[11][12]

-

Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved precipitate.

-

Analysis: Carefully collect the supernatant, ensuring no particulate matter is disturbed. Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to prevent precipitation before analysis.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method by comparing the result against the prepared calibration curve.[12]

Signaling Pathway and Cellular Effects of this compound

This compound is a pan-inhibitor of the Aurora kinase family (A, B, and C), which are serine/threonine kinases that play essential roles in mitotic progression.[13] Its primary mechanism of action involves the inhibition of Aurora B, which is critical for chromosome condensation and segregation. A key substrate of Aurora B is Histone H3; this compound blocks its phosphorylation at Serine 10 (p-Histone H3).[14][15] This disruption of mitotic processes leads to failed cytokinesis, resulting in cells with a DNA content greater than 4N (polyploidy), and ultimately triggers apoptosis or senescence.[6][16]

Caption: Inhibition of Aurora kinases by this compound disrupts mitotic signaling, leading to polyploidy.

Typical Experimental Workflow for In Vitro Evaluation

Evaluating the cellular activity of this compound involves a multi-step workflow, starting from solution preparation and culminating in the analysis of specific cellular endpoints that reflect its mechanism of action.

Caption: A standard workflow for assessing the in vitro efficacy of this compound in cancer cell lines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound Supplier | CAS 945595-80-2 | AMG900 | Tocris Bioscience [tocris.com]

- 6. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. apexbt.com [apexbt.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 14. Combining the pan-aurora kinase inhibitor this compound with histone deacetylase inhibitors enhances antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical evaluation of this compound, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dual targeting of aurora kinases with this compound exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Stability of AMG 900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo stability of AMG 900, a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor. The information presented herein is compiled from publicly available preclinical data to inform researchers and professionals in the field of drug development.

Introduction to this compound

This compound is a small molecule inhibitor targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1] Overexpression of these kinases is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[2][3] this compound has demonstrated potent anti-proliferative activity in a wide range of tumor cell lines, including those resistant to other anti-mitotic agents like paclitaxel.[2][4] This guide focuses on the metabolic stability and pharmacokinetic profile of this compound, critical parameters for its development as a therapeutic agent.

In Vitro Stability of this compound

The in vitro metabolic stability of this compound has been assessed in liver microsomes from various species. These studies are essential for predicting the hepatic clearance of the compound in vivo.

Data Presentation: In Vitro Metabolic Stability

| Parameter | Human | Mouse | Rat | Dog | Monkey |

| Metabolic Stability | Rapid Metabolism | Rapid Metabolism | Rapid Metabolism | Rapid Metabolism | Rapid Metabolism |

| Primary Metabolites | Oxidative Metabolites | Oxidative Metabolites | Hydroxylation, Sulfation, Oxidation | Not Specified | Not Specified |

| CYP Isoforms Involved (Rat) | Not Applicable | Not Applicable | CYP2C11, CYP2A2 (male), CYP2C12 (female) | Not Applicable | Not Applicable |

Data synthesized from multiple sources indicating rapid metabolism; specific quantitative values are not publicly available.[5][6]

Experimental Protocol: Liver Microsomal Stability Assay

The following is a representative protocol for determining the in vitro metabolic stability of a compound like this compound using liver microsomes.

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes from different species in the presence of NADPH.

Materials:

-

This compound

-

Pooled liver microsomes (human, mouse, rat, dog, monkey)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system in buffer.

-

Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension and this compound working solution at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing this compound. The final concentration of this compound is typically in the low micromolar range (e.g., 1 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

-

Visualization: In Vitro Stability Assay Workflow

In Vivo Stability of this compound

The in vivo stability and pharmacokinetic properties of this compound have been characterized in several preclinical species, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: In Vivo Pharmacokinetic Parameters

This compound exhibits a low-to-moderate clearance and a small volume of distribution in preclinical species.[5] The terminal elimination half-life is relatively short, and the compound is well-absorbed orally in fasted animals.[5]

| Parameter | Mouse | Rat | Dog | Monkey |

| Clearance (CL) | Low | Moderate | Low | Low |

| Volume of Distribution (Vd) | Small (<0.5 L/kg) | Small (<0.5 L/kg) | Small (<0.5 L/kg) | Small (<0.5 L/kg) |

| Terminal Half-life (t½) | 0.6 - 2.4 h | 0.6 - 2.4 h | 0.6 - 2.4 h | 0.6 - 2.4 h |

| Oral Bioavailability (F) | 31 - 107% | 31 - 107% | 31 - 107% | 31 - 107% |

Data presented as ranges as specific values for each species are not publicly available.[5]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

The following is a representative protocol for conducting an in vivo pharmacokinetic study of a compound like this compound in rats.

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Materials:

-

This compound

-

Wistar or Sprague-Dawley rats

-

Dosing vehicles for intravenous (e.g., saline with a solubilizing agent) and oral (e.g., 0.5% methylcellulose) administration

-

Cannulation surgical tools (for serial blood sampling)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Preparation:

-

Acclimate male Wistar rats for at least one week before the study.

-

For serial blood sampling, cannulate the jugular vein of the rats under anesthesia a day before the study.

-

Fast the animals overnight before dosing, with free access to water.

-

-

Drug Administration:

-

Divide the rats into two groups: intravenous (IV) and oral (PO).

-

Administer this compound to the IV group via the tail vein or a cannula at a specific dose (e.g., 1-5 mg/kg).

-

Administer this compound to the PO group by oral gavage at a specific dose (e.g., 5-20 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the cannulated jugular vein or another appropriate site at predetermined time points.

-

For the IV group, typical time points include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

-

For the PO group, typical time points include: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data.

-

Key parameters include: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), terminal half-life (t½), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax).

-

Calculate the oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Visualization: In Vivo Pharmacokinetic Study Workflow

Metabolic Pathways of this compound

In rats, the metabolism of this compound is a primary route of elimination and exhibits gender-specific differences.[6] The main metabolic pathways involve oxidation, hydroxylation, and subsequent conjugation.

Gender Differences in Rat Metabolism

-

Male Rats: The primary metabolic route is hydroxylation on the pyrimidinyl-pyridine side-chain, followed by sulfate conjugation. The key CYP enzymes involved are CYP2C11 and CYP2A2.[6]

-

Female Rats: The preferred metabolic pathway is oxidation of the methyl group on the thiophene ring, which is then metabolized to a carboxylic acid and subsequently conjugated with glucuronic acid (acyl glucuronide). The main CYP enzyme implicated is CYP2C12.[6]

Visualization: Metabolic Pathway of this compound in Rats

Aurora Kinase Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Aurora kinase family, which plays a central role in cell cycle progression, particularly during mitosis.

Visualization: Simplified Aurora Kinase Signaling Pathway

Conclusion

This compound demonstrates a pharmacokinetic profile characterized by rapid in vitro metabolism and a short in vivo half-life across multiple preclinical species. Its oral bioavailability is generally good in the fasted state. The metabolism in rats is well-characterized and shows notable gender-specific differences. This comprehensive understanding of the in vitro and in vivo stability of this compound is crucial for its continued development and for designing clinical studies to assess its therapeutic potential in cancer patients. Further research to obtain more granular quantitative data on its metabolic stability in human systems will be beneficial for refining human pharmacokinetic predictions.

References

- 1. Preclinical evaluation of this compound, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro and in vivo pharmacokinetic characterizations of this compound, an orally bioavailable small molecule inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Selectivity profile of AMG 900 against other kinases.

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor.[1][2][3] The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, plays a crucial role in the regulation of cell division.[1][2] Dysregulation of these kinases is frequently observed in various human cancers, making them attractive targets for anticancer therapies.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound against a broad panel of kinases, details the experimental protocols used for these determinations, and illustrates the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound

This compound demonstrates high potency against all three Aurora kinase family members with IC50 values in the low nanomolar range.[4][5][6][7] Its selectivity has been assessed against a wide array of other kinases, revealing a favorable profile with significantly lower activity against most off-target kinases.

Table 1: Inhibitory Potency (IC50) of this compound against Primary Targets

| Kinase | IC50 (nM) |

| Aurora A | 5[5][6][7] |

| Aurora B | 4[5][6][7] |

| Aurora C | 1[5][6][7] |

Table 2: Selectivity of this compound Against a Broader Kinase Panel

To determine the broader selectivity of this compound, it was screened against a panel of 26 kinases. At concentrations below 500 nmol/L, significant inhibition (>50%) was only observed for p38α and TYK2.[4] Further screening against 353 distinct kinases using an ATP site–dependent competition binding assay identified a few other kinases with notable binding affinities.[4]

| Kinase | Inhibition/Binding | Concentration/Value |

| p38α | >50% inhibition | < 500 nM[4] |

| TYK2 | >50% inhibition | < 500 nM[4] |

| DDR1 | Binding Affinity (Kd) | < 50 nM[4] |

| DDR2 | Binding Affinity (Kd) | < 50 nM[4] |

| LTK | Binding Affinity (Kd) | < 50 nM[4] |

| JNK2 | >10-fold selective vs Aurora kinases | - |

| Met | >10-fold selective vs Aurora kinases | - |

| Tie2 | >10-fold selective vs Aurora kinases | - |

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of this compound.

Biochemical Kinase Assays (Enzyme Assays)

Biochemical assays were utilized to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Reagents and Materials:

-

Recombinant GST- or His-tagged Aurora A (with TPX2) and Aurora B proteins.[6]

-

Specific peptide substrates for each kinase.

-

ATP at a concentration equivalent to its Km value for each kinase.[8]

-

This compound serially diluted in DMSO.

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 µM EDTA).[9]

-

Europium-labeled anti-phospho-substrate antibody.

-

XL665-labeled streptavidin.

-

384-well low-volume plates.

-

-

Procedure:

-

Add the kinase, peptide substrate, and this compound (at various concentrations) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[9]

-

Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents (Europium-labeled antibody and XL665-labeled streptavidin).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm after excitation at 320 nm.

-

The ratio of the signals at 665 nm and 620 nm is proportional to the amount of phosphorylated substrate.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using non-linear regression analysis.[10]

-

Cell-Based Assays

Cell-based assays were performed to evaluate the activity of this compound in a more physiologically relevant context.

Protocol: Western Blot Analysis for Aurora Kinase Autophosphorylation

-

Cell Culture and Treatment:

-

Culture HeLa cells to an appropriate confluency.

-

Synchronize cells in mitosis using an agent like nocodazole.[4]

-

Treat the synchronized cells with varying concentrations of this compound, a vehicle control (DMSO), and selective inhibitors for Aurora A (e.g., MLN8054) and Aurora B (e.g., AZD1152) for a specified duration (e.g., 3 hours).[4]

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against p-Aurora A (Thr288), p-Aurora B (Thr232), total Aurora A, total Aurora B, and a loading control (e.g., β-actin).[4]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[4]

-

Quantify the band intensities to determine the concentration-dependent inhibition of Aurora kinase autophosphorylation.

-

Protocol: Immunofluorescence Imaging for Inhibition of Aurora Kinase Activity

-

Cell Culture and Treatment:

-

Seed HeLa cells in 96-well imaging plates.

-

Treat the cells with a range of this compound concentrations for a specified time (e.g., 6 hours).[4]

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.2% Triton X-100.

-

Block with a suitable blocking solution.

-

Incubate with primary antibodies against p-Aurora A (Thr288) and p-histone H3 (Ser10).[4]

-

Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of inhibition by this compound.

Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like this compound.

References

- 1. Preclinical evaluation of this compound, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. login.medscape.com [login.medscape.com]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]

- 10. Kinase Assay to Determine the IC50 Values [bio-protocol.org]

Unveiling the Off-Target Profile of AMG 900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AMG 900 is a potent, orally bioavailable, small-molecule inhibitor of Aurora kinases A, B, and C, which has demonstrated significant antitumor activity in preclinical models, including those resistant to taxanes.[1][2][3] While highly selective for its intended targets, a comprehensive understanding of its off-target interactions is crucial for predicting potential side effects, understanding mechanisms of resistance, and identifying opportunities for rational combination therapies. This technical guide provides an in-depth overview of the off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways.

Quantitative Analysis of Off-Target Interactions

The selectivity of this compound has been evaluated against a broad panel of kinases using various biochemical and cell-based assays. The following tables summarize the publicly available quantitative data on its off-target activity.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Aurora A | 5 | Enzyme Inhibition Assay | [1][4] |

| Aurora B | 4 | Enzyme Inhibition Assay | [4] |

| Aurora C | 1 | Enzyme Inhibition Assay | [4] |

| p38α | 53 | Enzyme Inhibition Assay | [5] |

| TYK2 | 220 | Enzyme Inhibition Assay | [5] |

| JNK2 | 520 | Enzyme Inhibition Assay | [5] |

| Met | 550 | Enzyme Inhibition Assay | [5] |

| Tie2 | 650 | Enzyme Inhibition Assay | [5] |

Table 1: IC50 Values of this compound Against On- and Off-Target Kinases. This table presents the half-maximal inhibitory concentration (IC50) values for this compound against its primary targets (Aurora kinases) and several identified off-target kinases. Lower IC50 values indicate higher potency.

| Target Kinase | Kd (nM) | Assay Type | Reference |

| Aurora A | < 50 | ATP-competitive binding assay | [2][5] |

| Aurora B | < 50 | ATP-competitive binding assay | [2][5] |

| Aurora C | < 50 | ATP-competitive binding assay | [2][5] |

| DDR1 | < 50 | ATP-competitive binding assay | [2] |

| DDR2 | < 50 | ATP-competitive binding assay | [2] |

| LTK | < 50 | ATP-competitive binding assay | [2] |

Table 2: Dissociation Constants (Kd) of this compound for Various Kinases. This table shows the dissociation constants for this compound, indicating its binding affinity to different kinases. A lower Kd value signifies a stronger binding affinity. These interactions were identified through a broad screening panel.[2]

Experimental Protocols for Kinase Profiling

The determination of the kinase selectivity profile of this compound involves a multi-step process, beginning with broad screening assays and followed by more specific quantitative assays for hit validation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a standard method for quantifying kinase activity and inhibition.

-

Principle: The HTRF assay measures the phosphorylation of a substrate peptide by the kinase of interest. The assay utilizes two antibodies: one labeled with a europium cryptate donor and another with a compatible acceptor (e.g., d2). When the substrate is phosphorylated, both antibodies bind, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. The resulting signal is proportional to the extent of substrate phosphorylation.

-

Protocol Outline:

-

Reaction Setup: The kinase, its specific peptide substrate, and ATP are incubated in a reaction buffer. For inhibitor profiling, varying concentrations of this compound are included.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature to allow for substrate phosphorylation.

-

Detection: A solution containing the europium cryptate-labeled antibody and the acceptor-labeled antibody is added to the reaction mixture.

-

Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on an HTRF-compatible reader, measuring the emission signals from both the donor and acceptor. The ratio of these signals is used to determine the level of kinase activity.[1]

-

ATP Site-Dependent Competition Binding Assay

This assay is employed for large-scale kinase screening to identify potential interactions.

-

Principle: This assay measures the ability of a test compound (this compound) to displace a known, labeled ligand that binds to the ATP-binding site of a large panel of kinases. The amount of displaced ligand is quantified, providing a measure of the test compound's binding affinity.

-

Protocol Outline:

-

Kinase Panel: A diverse panel of purified kinases is utilized.

-

Incubation: Each kinase is incubated with a specific, labeled ATP-competitive ligand in the presence of varying concentrations of this compound.

-

Separation: The kinase-ligand complexes are separated from the unbound ligand.

-

Quantification: The amount of bound, labeled ligand is quantified using an appropriate detection method (e.g., fluorescence polarization, radioactivity). A reduction in the signal indicates displacement of the labeled ligand by this compound. The concentration of this compound required to displace 50% of the labeled ligand is used to determine the dissociation constant (Kd).[2]

-

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway: Aurora Kinase Inhibition

This compound's primary mechanism of action is the inhibition of Aurora kinases, which are crucial regulators of mitosis. Inhibition of Aurora A and B leads to defects in centrosome separation, spindle assembly, the spindle assembly checkpoint, and cytokinesis, ultimately resulting in polyploidy and apoptosis in cancer cells.[3][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase 1, first-in-human study of this compound, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe AMG900 | Chemical Probes Portal [chemicalprobes.org]

- 6. aacrjournals.org [aacrjournals.org]

The Pharmacokinetic Profile and Oral Bioavailability of AMG 900: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

AMG 900 is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor that has been investigated as a potential therapeutic agent for various cancers.[1][2][3] Understanding its pharmacokinetic (PK) and oral bioavailability is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetic properties of this compound, methods for its evaluation, and its mechanism of action.

In Vitro and In Vivo Pharmacokinetics

This compound has been characterized through a series of in vitro and in vivo studies in preclinical species to predict its human pharmacokinetic profile.[1][4]

In Vitro Characteristics

In vitro studies have revealed that this compound is rapidly metabolized in liver microsomes across different species.[1][4] It is highly bound to plasma proteins, with a binding percentage greater than 99%.[4][5] Despite being a weak substrate for P-glycoprotein (Pgp), it demonstrates good passive permeability.[1][4]

| Parameter | Observation | Species |

| Metabolism | Rapidly metabolized in liver microsomes.[1][4] | Mouse, Rat |

| Plasma Protein Binding | >99%[4][5] | Mouse, Rat, Dog, Monkey, Human |

| Permeability | Good passive permeability, weak Pgp substrate.[1][4] | Not specified |

| Blood-to-Plasma Ratio | Similar across concentrations tested.[4] | Not specified |

Preclinical Pharmacokinetics in Animal Models

Following intravenous and oral administration in preclinical species, this compound generally exhibited low to moderate clearance and a small volume of distribution.[1][6] The terminal elimination half-life was relatively short, ranging from 0.6 to 2.4 hours.[1][7] Oral absorption was good in fasted animals, with bioavailability ranging from 31% to 107%.[1][7] The presence of food was found to affect the rate of absorption in rats and the extent of absorption in dogs.[1][7]

| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) |

| Mouse | IV | 1 | - | - | - | - | 31[4] |

| PO | 5 | 198 (dose-normalized)[4] | 0.5 - 2[4] | - | - | ||

| Rat | IV | 0.5 | - | - | - | 0.6 - 2.4[1] | 31 - 107[1] |

| PO | 5 | - | 0.5 - 2[4] | - | - | ||

| Dog | IV | - | - | - | - | 0.6 - 2.4[1] | 31 - 107[1] |

| PO | - | 6600 (dose-normalized)[4] | 0.5 - 2[4] | - | - | ||

| Monkey | IV | - | - | - | - | 0.6 - 2.4[1] | 107[4] |

| PO | - | - | 0.5 - 2[4] | - | - |

Human Pharmacokinetics and Clinical Studies

Based on preclinical data, the human plasma clearance of this compound was predicted to be low, at 27.3 mL/h/kg, with a predicted volume of distribution at steady state of 93.9 mL/kg.[1][7]

A Phase 1 clinical trial in patients with advanced solid tumors showed that this compound was rapidly absorbed with a fast clearance, supporting once-daily dosing.[2] Another Phase 1 study in patients with acute myeloid leukemia utilized a validated liquid chromatography-tandem mass spectroscopy method for measuring this compound concentrations in blood samples.[8]

Experimental Protocols

In Vitro Metabolism

The metabolic stability of this compound was assessed using liver microsomes from various species. The intrinsic clearance (CLint) was determined, with values ranging from 130 µL/min/mg in mouse liver microsomes to 430 µL/min/mg in rat liver microsomes.[4][5] Gender differences in metabolism were observed in rats, with male rats primarily showing hydroxylation and subsequent sulfate conjugation, while female rats favored oxidation of the thiophene ring's methyl group followed by conjugation to an acyl glucuronide.[3] This difference was attributed to gender-specific CYP450 isoforms.[3]

In Vivo Pharmacokinetic Studies in Animals

Single-dose pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys.[6] Following intravenous and oral administration, plasma samples were collected at various time points and analyzed by LC-MS/MS to determine the concentrations of this compound.[6] Non-compartmental analysis was used to calculate key pharmacokinetic parameters.[6] In some studies, mice bearing human tumor xenografts were used to establish a pharmacokinetic-pharmacodynamic (PK-PD) relationship.[9]

Mechanism of Action: Aurora Kinase Inhibition

This compound is a pan-inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[7][9] Inhibition of Aurora B, in particular, leads to the suppression of histone H3 phosphorylation, a critical event for chromosome condensation and segregation.[9][10] This disruption of mitotic progression ultimately results in aborted cell division and apoptosis in cancer cells.[7]

Caption: Mechanism of action of this compound as a pan-Aurora kinase inhibitor.

Pharmacokinetic Study Workflow

The evaluation of this compound's pharmacokinetics follows a standard drug development workflow, beginning with in vitro assays and progressing through preclinical animal studies to clinical trials in humans.

Caption: General workflow for pharmacokinetic evaluation of this compound.

References

- 1. In vitro and in vivo pharmacokinetic characterizations of this compound, an orally bioavailable small molecule inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 1, first-in-human study of this compound, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gender effects on rat metabolism of this compound, an orally available small molecule aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. A phase 1 study of this compound, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

The Cellular Impact of AMG 900: A Technical Guide to its Effects on Mitosis and the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that has demonstrated significant anti-proliferative activity across a range of cancer cell lines, including those resistant to conventional chemotherapies like taxanes.[1][2] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[3][4] Their overexpression in various human cancers is often associated with high proliferation rates and poor prognosis, making them attractive targets for anticancer therapy.[1][5] This technical guide provides an in-depth analysis of the cellular effects of this compound, with a specific focus on its mechanisms of action during mitosis and its broader impact on the cell cycle.

Mechanism of Action: Inhibition of Aurora Kinases

This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[6][7] By binding to the ATP-binding pocket of these enzymes, it prevents their catalytic activity, leading to the disruption of critical mitotic events. The primary cellular response to this compound is not a prolonged mitotic arrest, but rather an aborted cell division, which ultimately triggers cell death.[1][6] This mechanism is distinct from microtubule-targeting agents that typically induce a sustained mitotic arrest by activating the spindle assembly checkpoint (SAC).[6]

A key downstream target of Aurora B kinase is histone H3.[1][5] this compound effectively inhibits the phosphorylation of histone H3 at serine 10 (p-Histone H3), a crucial event for chromosome condensation and segregation.[5][8] This inhibition of p-Histone H3 serves as a reliable pharmacodynamic biomarker for this compound activity both in vitro and in vivo.[5][6]

Quantitative Analysis of this compound Activity